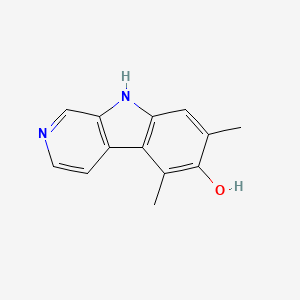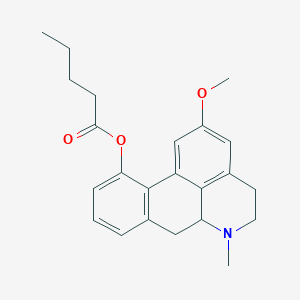
(R)-2-Methoxyaporphin-11-yl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methoxyaporphin-11-yl pentanoate is a chemical compound belonging to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a methoxy group and an aporphine skeleton, which is a common structural motif in many natural alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxyaporphin-11-yl pentanoate typically involves the esterification of ®-2-Methoxyaporphin-11-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of ®-2-Methoxyaporphin-11-yl pentanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methoxyaporphin-11-yl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ®-2-Methoxyaporphin-11-ol and pentanoic acid.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Hydrolysis: ®-2-Methoxyaporphin-11-ol and pentanoic acid.
Oxidation: ®-2-Hydroxyaporphin-11-yl pentanoate.
Reduction: ®-2-Methoxyaporphin-11-yl alcohol.
Applications De Recherche Scientifique
®-2-Methoxyaporphin-11-yl pentanoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-Methoxyaporphin-11-yl pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the aporphine skeleton play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Methoxyaporphin-11-yl acetate: Similar structure but with an acetate group instead of a pentanoate group.
®-2-Methoxyaporphin-11-yl butanoate: Similar structure but with a butanoate group instead of a pentanoate group.
®-2-Methoxyaporphin-11-yl hexanoate: Similar structure but with a hexanoate group instead of a pentanoate group.
Uniqueness
®-2-Methoxyaporphin-11-yl pentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The length of the pentanoate chain can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C23H27NO3 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl) pentanoate |
InChI |
InChI=1S/C23H27NO3/c1-4-5-9-21(25)27-20-8-6-7-15-13-19-22-16(10-11-24(19)2)12-17(26-3)14-18(22)23(15)20/h6-8,12,14,19H,4-5,9-11,13H2,1-3H3 |
Clé InChI |
NMUGDOOOAXACRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=CC=CC2=C1C3=CC(=CC4=C3C(C2)N(CC4)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793039.png)
![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzoxazole](/img/structure/B10793053.png)
![4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B10793058.png)
![2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole](/img/structure/B10793061.png)
![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole](/img/structure/B10793070.png)
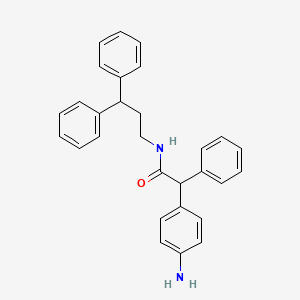
![2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793075.png)

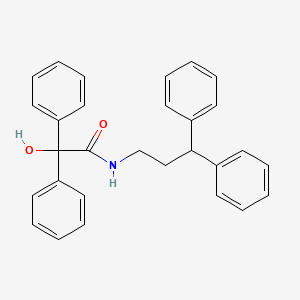
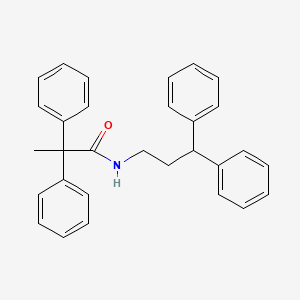

![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]-1-methyl-1H-benzimidazole](/img/structure/B10793097.png)

